Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro substituent at the 2’ position of the biphenyl ring and an ethyl ester group at the 2-carboxylate position It is a colorless crystalline solid that is soluble in organic solvents such as acetone, chloroform, and ethyl acetate
Preparation Methods
The synthesis of Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with an ethyl 2-fluoro-2-bromobenzoate in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.
Industrial production of Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound can be used in the study of biological systems and interactions, particularly in the development of fluorescent probes and imaging agents.
Mechanism of Action
The mechanism of action of Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may modulate signal transduction pathways associated with nuclear factor kappaB (NFkappaB), a principal transcription factor involved in cell growth, cell death, and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2’-fluoro-[1,1’-biphenyl]-2-carboxylate can be compared with other similar compounds, such as:
4-Ethyl-2-fluoro-1,1’-biphenyl: This compound is structurally similar but lacks the carboxylate ester group, which may result in different chemical and biological properties.
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound contains additional functional groups that can enhance its biological activity and specificity.
Properties
Molecular Formula |
C15H13FO2 |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
ethyl 2-(2-fluorophenyl)benzoate |
InChI |
InChI=1S/C15H13FO2/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16/h3-10H,2H2,1H3 |
InChI Key |
NCDFKCNUVIGQLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2F |
Origin of Product |
United States |
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